3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione, also known as MPT, is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. MPT has a unique chemical structure that allows it to interact with biological systems in a variety of ways.
Mechanism of Action
The mechanism of action of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione has also been shown to exhibit neuroprotective effects, including the ability to protect against oxidative stress and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. However, one of the limitations of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione. One area of interest is the development of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione, which could lead to the development of more potent and selective compounds. Additionally, the development of new synthesis methods for 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione could lead to increased yields and improved purity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione could lead to a better understanding of its therapeutic potential.
Synthesis Methods
The synthesis of 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione involves the condensation reaction between 2-mercaptobenzothiazole and N-(morpholin-4-ylmethyl)acetamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione. The overall yield of this synthesis method is approximately 70%.
Scientific Research Applications
3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. 3-Morpholin-4-ylmethyl-5-phenyl-3H-[1,3,4]oxadiazole-2-thione has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c19-13-16(10-15-6-8-17-9-7-15)14-12(18-13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBPOKKTJMCNTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholin-4-ylmethyl)-5-phenyl-1,3,4-oxadiazole-2(3H)-thione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.